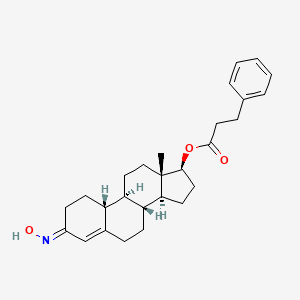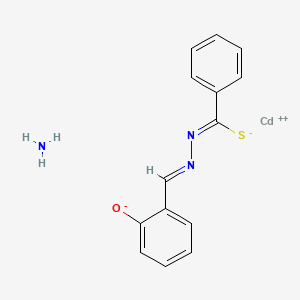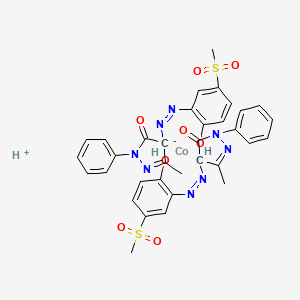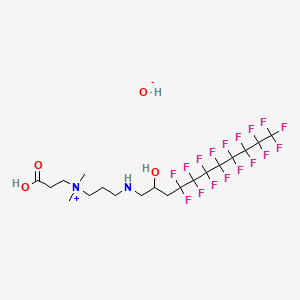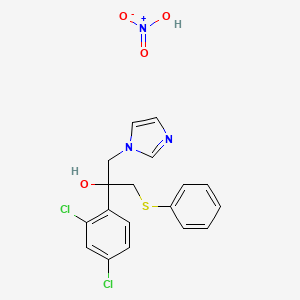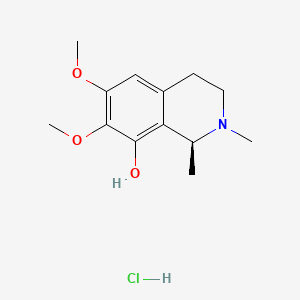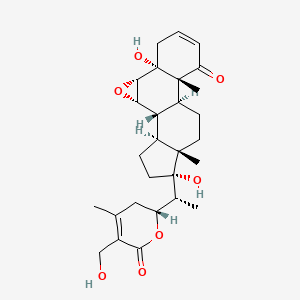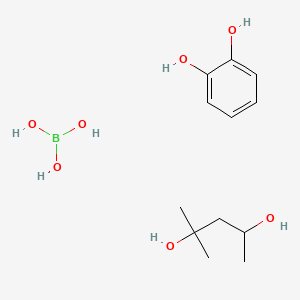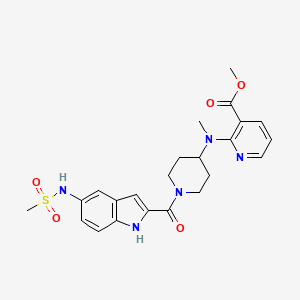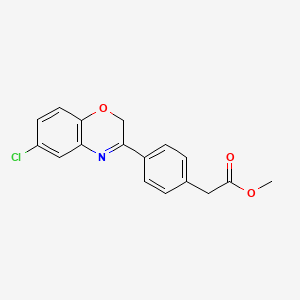
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxazine ring fused with a benzene ring, and a chloro substituent at the 6th position
Preparation Methods
The synthesis of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester typically involves multiple steps. One common method includes the reaction of 6-chloro-2H-1,4-benzoxazin-3-one with benzeneacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester can be compared with other benzoxazine derivatives, such as:
6-Chloro-2H-1,4-benzoxazin-3-one: Similar structure but lacks the benzeneacetic acid methyl ester group.
4-Hydroxy-3-methoxybenzeneacetic acid methyl ester: Different substituents on the benzene ring, leading to different chemical properties.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one: Contains a methyl group instead of the benzeneacetic acid methyl ester group.
Properties
CAS No. |
86818-32-8 |
|---|---|
Molecular Formula |
C17H14ClNO3 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
methyl 2-[4-(6-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C17H14ClNO3/c1-21-17(20)8-11-2-4-12(5-3-11)15-10-22-16-7-6-13(18)9-14(16)19-15/h2-7,9H,8,10H2,1H3 |
InChI Key |
WHVIZFUEHCUPHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


